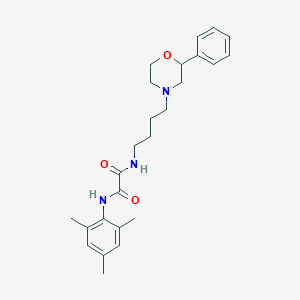

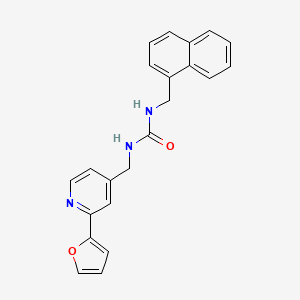

![molecular formula C16H22N4O2 B2430314 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile CAS No. 945367-14-6](/img/structure/B2430314.png)

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.38 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22N4O2 . It consists of a nitro group (NO2) and a nitrile group (CN) attached to a benzene ring, which is further connected to a tetramethylpiperidine ring via an amino group (NH).Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.38 and a molecular formula of C16H22N4O2 . Other specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Photoaffinity Labeling

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile and its analogs have been explored in the synthesis of photoaffinity labeling agents. These agents are designed for specific biochemical applications, such as studying chloride channels in biological systems. An example includes the synthesis of a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, which is a derivative of this compound (Branchini et al., 1992).

Synthesis and Transformation of Amino Acids

The compound has been used in the synthesis and transformation of amino acids. For instance, derivatives of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine were synthesized and transformed into other chemical structures, demonstrating its versatility in chemical synthesis (Mitskyavichyus & Beresnyavichyus, 1997).

Material Science and Biochemistry

In material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to this compound, has shown efficacy as a β-turn and 310/α-helix inducer in peptides. It also serves as a reliable electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Azo Coupling and Chemical Reactions

The compound is involved in azo coupling reactions with aromatic amines. This process results in N-substituted azo compounds and triazenes, demonstrating its reactive nature and utility in creating diverse chemical entities (Pr̆ikryl et al., 2007).

Energetic Materials Synthesis

Its derivatives have been explored in the synthesis of energetic materials. For example, nitrogen-rich salts based on combinations of triazole rings exhibit properties suitable for applications in energetic materials, highlighting its potential in this field (Xu et al., 2018).

作用機序

Mode of Action

It is known that the compound has a molecular weight of 30238 and a molecular formula of C16H22N4O2 . This suggests that it could interact with its targets through various chemical bonds and forces, including covalent bonds, hydrogen bonds, and van der Waals forces.

Biochemical Pathways

Given its structural similarity to other piperidine derivatives , it may be involved in pathways related to the metabolism of these compounds.

特性

IUPAC Name |

5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-15(2)8-12(9-16(3,4)19-15)18-14-6-5-13(20(21)22)7-11(14)10-17/h5-7,12,18-19H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWXERNINWPHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)

![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)

![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)